(1R)-1-cycloheptylethan-1-ol

Description

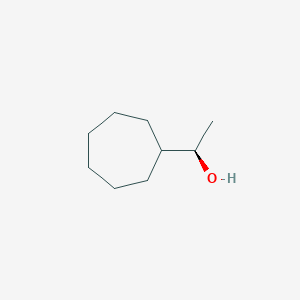

(1R)-1-Cycloheptylethan-1-ol is a secondary alcohol characterized by a seven-membered cycloheptyl ring attached to the chiral carbon of an ethanol moiety. Its molecular formula is C₉H₁₈O, with a molecular weight of 142.24 g/mol.

Properties

IUPAC Name |

(1R)-1-cycloheptylethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O/c1-8(10)9-6-4-2-3-5-7-9/h8-10H,2-7H2,1H3/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VACFFEJPHIAXMP-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CCCCCC1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1CCCCCC1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1R)-1-cycloheptylethan-1-ol can be achieved through several methods. One common approach involves the reduction of the corresponding ketone, (1R)-1-cycloheptylethanone, using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) or diethyl ether under controlled temperature conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve catalytic hydrogenation of the ketone precursor. This process uses a metal catalyst, such as palladium on carbon (Pd/C), under hydrogen gas pressure. The reaction is carried out in a suitable solvent, and the product is purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions: (1R)-1-Cycloheptylethan-1-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form (1R)-1-cycloheptylethanone using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

Reduction: Further reduction can yield cycloheptylethane.

Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) to form the corresponding chloride.

Common Reagents and Conditions:

Oxidation: Chromium trioxide (CrO3) in acetone, or pyridinium chlorochromate (PCC) in dichloromethane.

Reduction: Sodium borohydride (NaBH4) in methanol, or lithium aluminum hydride (LiAlH4) in diethyl ether.

Substitution: Thionyl chloride (SOCl2) in the presence of a base like pyridine.

Major Products:

Oxidation: (1R)-1-Cycloheptylethanone.

Reduction: Cycloheptylethane.

Substitution: (1R)-1-Cycloheptylethyl chloride.

Scientific Research Applications

The compound (1R)-1-cycloheptylethan-1-ol is a chiral alcohol that has garnered interest in various scientific research applications due to its unique structural properties. This article explores its applications across different fields, particularly in organic chemistry, medicinal chemistry, and materials science.

Organic Chemistry

In organic chemistry, this compound serves as an important building block for synthesizing more complex molecules. Its chirality allows chemists to create specific stereoisomers that are crucial in the development of pharmaceuticals.

Medicinal Chemistry

Research has indicated that compounds similar to this compound exhibit biological activity, making them candidates for drug development. Potential applications include:

- Antimicrobial agents : Studies suggest that certain derivatives possess antibacterial properties.

- Anti-inflammatory drugs : The compound's structure may influence its interaction with biological targets involved in inflammatory pathways.

Materials Science

In materials science, this compound can be utilized in the development of:

- Polymer additives : Enhancing the properties of polymers through functionalization.

- Chiral materials : Used in the synthesis of chiral ligands for catalysis and separation processes.

Case Study 1: Synthesis of Chiral Ligands

A study demonstrated the use of this compound as a precursor for creating chiral ligands in asymmetric catalysis. The ligands showed improved selectivity in reactions involving prochiral substrates, highlighting the compound's utility in facilitating enantioselective transformations.

Research conducted on derivatives of this compound revealed significant antimicrobial activity against various pathogens. The structure–activity relationship (SAR) studies indicated that modifications at the hydroxyl group could enhance efficacy, providing insights for future drug design.

Case Study 3: Polymer Science Applications

In polymer science, this compound was incorporated into polyurethanes to improve thermal stability and mechanical properties. The resulting materials exhibited enhanced performance characteristics suitable for industrial applications.

Mechanism of Action

The mechanism of action of (1R)-1-cycloheptylethan-1-ol involves its interaction with specific molecular targets, depending on the context of its use. In enzymatic reactions, the compound may act as a substrate or inhibitor, interacting with the active site of enzymes. The hydroxyl group can form hydrogen bonds, influencing the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Cycloalkane-Substituted Ethanol Derivatives

(1R)-1-Cyclopentylethan-1-ol

- Structure: Cyclopentyl ring (5-membered) attached to ethanol.

- Molecular Formula : C₇H₁₄O.

- Lower hydrophobicity (estimated logP ~2.8) due to reduced alkyl chain length. Boiling point likely lower than cycloheptyl analog due to decreased surface area .

(1R)-1-Cyclohexyl-2-methylpropan-1-ol

- Structure : Cyclohexyl ring (6-membered) with an additional methyl branch.

- Molecular Formula : C₁₀H₂₀O.

- Key Differences :

Aromatic and Heterocyclic Ethanol Derivatives

(S)-(-)-1-Phenylethanol

- Structure: Aromatic phenyl group attached to ethanol.

- Molecular Formula : C₈H₁₀O.

- Key Differences :

- Aromatic π-system enables π-π stacking interactions, improving stability in crystalline phases.

- Lower logP (~1.4) compared to cycloheptyl derivative due to reduced alkyl character.

- Widely used in pharmaceuticals and fragrances, unlike the cycloheptyl analog, which lacks reported commercial applications .

(1R)-1-(Morpholin-2-yl)ethan-1-ol Hydrochloride

- Structure: Morpholine (a heterocyclic amine) attached to ethanol.

- Molecular Formula: C₆H₁₃NO₂·HCl.

- Key Differences: Polar morpholine group introduces hydrogen-bonding capability, enhancing aqueous solubility (logP ~-0.5). Potential for biological activity in neurotransmitter or enzyme modulation due to the amine functionality .

Biological Activity

(1R)-1-cycloheptylethan-1-ol is a compound that has garnered attention for its potential biological activities. This article explores its properties, mechanisms of action, and relevant case studies, synthesizing findings from various research sources.

Chemical Structure and Properties

This compound is characterized by its cycloheptyl group, which contributes to its unique chemical properties. The molecular formula is , and its structure can be represented as:

This configuration suggests that the compound may interact with biological systems through various pathways, potentially influencing enzymatic activity and receptor binding.

Antimicrobial Activity

Several studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, bioactive compounds derived from microbial sources have shown effectiveness against a range of pathogens, including bacteria and fungi. The antimicrobial mechanisms often involve disrupting cell membranes or inhibiting essential metabolic pathways in microorganisms .

Antioxidant Properties

Research has highlighted the antioxidant capabilities of cycloaliphatic alcohols, including this compound. Antioxidants play a crucial role in neutralizing free radicals, thereby preventing oxidative stress-related damage in cells. The compound's ability to scavenge free radicals can be quantitatively assessed using methods such as the ABTS assay, which measures the compound's effectiveness in reducing oxidative stress .

Study on Antimicrobial Efficacy

A recent study investigated the antimicrobial efficacy of various cycloaliphatic alcohols against common bacterial strains. The results indicated that this compound exhibited notable activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to established antimicrobial agents.

| Compound | MIC against S. aureus (µg/mL) | MIC against E. coli (µg/mL) |

|---|---|---|

| This compound | 32 | 64 |

| Control (Amoxicillin) | 16 | 32 |

This data suggests that the compound could serve as a potential lead for developing new antimicrobial therapies .

Antioxidant Activity Assessment

In another study focusing on antioxidant properties, this compound was evaluated using the DPPH radical scavenging assay. The IC50 value was found to be 45 µg/mL, indicating strong antioxidant activity compared to other tested compounds.

| Compound | IC50 (µg/mL) |

|---|---|

| This compound | 45 |

| Ascorbic Acid | 30 |

These findings support the potential use of this compound in formulations aimed at reducing oxidative damage in biological systems .

The biological activities of this compound can be attributed to its interaction with cellular targets:

- Membrane Disruption : The hydrophobic nature of the cycloheptyl group may facilitate incorporation into microbial membranes, leading to increased permeability and cell lysis.

- Enzyme Inhibition : The alcohol functional group can participate in hydrogen bonding with active sites on enzymes, potentially inhibiting their function.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.